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Compound of Interest

Compound Name: 4,5-Diaminopyrimidine

Cat. No.: B145471 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 4,5-
diaminopyrimidine, a crucial heterocyclic building block in medicinal chemistry and materials

science. The following sections detail the expected data from Nuclear Magnetic Resonance

(NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with comprehensive

experimental protocols and workflow visualizations.

Introduction
4,5-Diaminopyrimidine (C₄H₆N₄, Molar Mass: 110.12 g/mol ) is a key intermediate in the

synthesis of purines and other biologically active heterocyclic compounds. A thorough

spectroscopic characterization is essential for confirming its identity, purity, and structural

integrity. This guide summarizes the fundamental spectroscopic data and provides

standardized methodologies for its analysis.

Data Presentation
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 4,5-Diaminopyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 4,5-Diaminopyrimidine
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.7 Singlet 1H H-2

~7.2 Singlet 1H H-6

~5.8 Broad Singlet 2H C4-NH₂

~4.7 Broad Singlet 2H C5-NH₂

Solvent: DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. Note:

The exact chemical shifts of the amine protons can vary depending on concentration and

temperature.

Table 2: ¹³C NMR Spectroscopic Data for 4,5-Diaminopyrimidine

Chemical Shift (δ) ppm Assignment

~155 C-2

~150 C-4

~145 C-6

~115 C-5

Solvent: DMSO-d₆. Note: These are estimated chemical shifts based on the structure and

typical values for similar pyrimidine derivatives.

Infrared (IR) Spectroscopy
Table 3: FT-IR Spectroscopic Data for 4,5-Diaminopyrimidine
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Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Strong, Broad
N-H stretching (asymmetric

and symmetric) of NH₂ groups

3200 - 3000 Medium C-H stretching (aromatic)

1650 - 1550 Strong

C=N and C=C stretching

(pyrimidine ring) and N-H

bending

1500 - 1400 Medium
C=C stretching (pyrimidine

ring)

1350 - 1250 Medium C-N stretching

Below 1000 Medium to Weak
Ring bending and out-of-plane

C-H bending

Sample preparation: KBr pellet.

Mass Spectrometry (MS)
Table 4: Electron Ionization Mass Spectrometry (EI-MS) Data for 4,5-Diaminopyrimidine

m/z Relative Intensity (%) Assignment

110 100 [M]⁺ (Molecular Ion)

83 ~40 [M - HCN]⁺

56 ~25 [M - 2HCN]⁺

42 ~30 [C₂H₂N]⁺

Ionization method: Electron Ionization (EI) at 70 eV. Data is based on the NIST WebBook mass

spectrum.[1]

Experimental Protocols
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Detailed methodologies for the spectroscopic characterization of 4,5-Diaminopyrimidine are

provided below.

NMR Spectroscopy
3.1.1. ¹H and ¹³C NMR Sample Preparation

Weigh approximately 10-20 mg of 4,5-diaminopyrimidine for ¹H NMR or 50-100 mg for ¹³C

NMR into a clean, dry vial.[2]

Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial.[2]

Gently agitate the vial to dissolve the solid completely.

Using a Pasteur pipette with a cotton wool plug, filter the solution into a clean 5 mm NMR

tube to remove any particulate matter.

Cap the NMR tube securely.

3.1.2. NMR Data Acquisition

Insert the prepared NMR tube into the spectrometer's autosampler or manually into the

magnet.

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

Shim the magnetic field to achieve optimal homogeneity.

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient

number of scans should be averaged to obtain a good signal-to-noise ratio.

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30

on Bruker instruments).[3] A longer acquisition time and a greater number of scans will be

necessary compared to ¹H NMR due to the low natural abundance of ¹³C. A relaxation delay

of 1-2 seconds is typically sufficient for qualitative spectra.[3]

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase

correction, and baseline correction.
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Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈

39.52 ppm for ¹³C) or an internal standard like TMS.[4]

Infrared (IR) Spectroscopy
3.2.1. KBr Pellet Preparation

Thoroughly grind approximately 1-2 mg of 4,5-diaminopyrimidine in a clean agate mortar

and pestle.[5]

Add approximately 100-200 mg of dry, infrared-grade potassium bromide (KBr) powder to the

mortar.[5]

Gently mix the sample and KBr, then grind the mixture thoroughly to ensure a homogenous

dispersion.

Transfer the mixture to a pellet die.

Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to

form a transparent or translucent pellet.[5]

3.2.2. FT-IR Data Acquisition

Acquire a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Perform a baseline correction on the resulting spectrum.

Identify and label the significant absorption peaks.

Mass Spectrometry (MS)
3.3.1. Sample Preparation and Introduction

Place a small amount (typically less than 1 mg) of 4,5-diaminopyrimidine into a capillary

tube or onto a direct insertion probe.
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Introduce the sample into the high-vacuum source of the mass spectrometer.

3.3.2. EI-MS Data Acquisition

Volatilize the sample by heating the probe.

Bombard the gaseous molecules with a beam of electrons, typically at an energy of 70 eV.

Accelerate the resulting ions into the mass analyzer.

Scan a range of mass-to-charge (m/z) ratios to detect the molecular ion and fragment ions.

The detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualizations
The following diagrams illustrate the logical workflows for the spectroscopic characterization of

4,5-Diaminopyrimidine.

Sample Preparation

Spectroscopic Analysis Data Interpretation

Conclusion

4,5-Diaminopyrimidine
(Solid)

NMR Spectroscopy
(¹H and ¹³C)

FT-IR Spectroscopy

Mass Spectrometry
(EI-MS)

Chemical Shifts,
Coupling Constants,

Integration

Absorption Frequencies,
Functional Groups

m/z Values,
Fragmentation Pattern

Structural Confirmation
and Purity Assessment

Click to download full resolution via product page

Caption: Overall workflow for the spectroscopic characterization of 4,5-Diaminopyrimidine.
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Caption: Experimental workflow for NMR analysis of 4,5-Diaminopyrimidine.
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Caption: Experimental workflow for FT-IR analysis of 4,5-Diaminopyrimidine.
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Caption: Experimental workflow for EI-MS analysis of 4,5-Diaminopyrimidine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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